molecular formula C17H20N4O2 B2658621 (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235696-24-8

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2658621
CAS No.: 1235696-24-8
M. Wt: 312.373
InChI Key: IAQKPKQBCJTEJP-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is a synthetic organic compound that features a furan ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of furan-2-carbaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. The amine is then reacted with acryloyl chloride to form the acrylamide.

    Introduction of the pyrimidine-piperidine moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction with a piperidine derivative. The resulting intermediate is then coupled with the acrylamide backbone using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(pyridin-2-ylmethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(quinolin-2-ylmethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(benzyl)pyrimidin-4-yl)methyl)acrylamide

Uniqueness

(E)-3-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide is unique due to the presence of the pyrimidine-piperidine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQKPKQBCJTEJP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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